Home > Products > Screening Compounds P141431 > Idalopirdine hydrochloride
Idalopirdine hydrochloride - 467458-02-2

Idalopirdine hydrochloride

Catalog Number: EVT-270009
CAS Number: 467458-02-2
Molecular Formula: C20H20ClF5N2O
Molecular Weight: 434.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Idalopirdine, also known as Lu AE58054 or Iladopirdine, is a potent and selective 5-HT6 receptor antagonist under development by Lundbeck as an augmentation therapy for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. It is in phase III clinical trials. Lu AE58054 displayed high affinity to the human 5-HT(6) receptor (5-HT(6)R) with a Ki of 0.83 nm. Lu AE58054 demonstrated >50-fold selectivity for more than 70 targets examined. Lu AE58054 is a selective antagonist of 5-HT(6)Rs with good oral bioavailability and robust efficacy in a rat model of cognitive impairment in schizophrenia. Lu AE58054 may be useful for the pharmacotherapy of cognitive dysfunction in disease states such as schizophrenia and Alzheimer's disease.
Source and Classification

Idalopirdine is synthesized through a multi-step chemical process involving various intermediates. It belongs to the class of aromatic heteropolycyclic compounds and is recognized for its pharmacological activity related to neurotransmitter modulation.

Synthesis Analysis

The synthesis of Idalopirdine hydrochloride involves several key steps:

  1. Formation of Intermediate Compounds:
    • The synthesis begins with the reaction of 6-fluoroindole with an iminium ion generated from formaldehyde and dimethylamine in an acidic aqueous solution, yielding Compound II.
    • Compound II is then reacted with potassium cyanide in a dimethylformamide-water mixture to produce Compound III.
  2. Hydrogenation:
    • Compound III undergoes hydrogenation in the presence of ammonia and a Raney nickel catalyst to form Compound IV.
  3. Final Coupling Reaction:
    • The final step involves reacting Compound IV with 3-(2,2,3,3-tetrafluoropropoxy)-benzaldehyde in a suitable solvent, followed by reduction to yield Idalopirdine hydrochloride .

This synthetic route emphasizes the use of hydrogenation to facilitate the formation of the desired amine structure while avoiding less efficient methods such as sodium borohydride reduction.

Molecular Structure Analysis

Idalopirdine hydrochloride has a molecular formula of C20_{20}H20_{20}ClF5_5N2_2O and a molecular weight of approximately 434.83 g/mol. The compound features several notable structural characteristics:

  • Functional Groups: It contains an indole moiety, an ethyl chain, and a tetrafluoropropoxy group, contributing to its unique pharmacological properties.
  • Aromatic Rings: The presence of multiple aromatic rings enhances its interaction with biological targets.
  • Chirality: The compound may exhibit chiral properties due to the presence of asymmetric carbon centers.

The InChI Key for Idalopirdine is KXOQNPANAFXKTN-UHFFFAOYSA-N, which aids in its identification within chemical databases .

Chemical Reactions Analysis

Idalopirdine hydrochloride participates in several chemical reactions relevant to its synthesis and application:

  1. Hydrogenation Reactions: The hydrogenation steps are critical for converting nitrile intermediates into amines, which are essential for the final product.
  2. Reactions with Aldehydes: The coupling reaction with aldehydes forms imines that are subsequently reduced to yield amines.
  3. Reactivity with Neurotransmitter Systems: As a serotonin receptor antagonist, Idalopirdine interacts with various neurotransmitter systems, modulating their activity and potentially influencing cognitive functions .
Mechanism of Action

Idalopirdine acts primarily as a selective antagonist at the serotonin receptor 6. Its mechanism involves:

  • Inhibition of Receptor Activity: By binding to the serotonin receptor 6, Idalopirdine inhibits its activity, which may enhance neurotransmitter release such as acetylcholine in brain regions associated with cognition.
  • Synergistic Effects: When used in conjunction with acetylcholinesterase inhibitors like donepezil, Idalopirdine has been shown to potentiate cognitive effects by increasing gamma oscillations and extracellular levels of monoamines .

This dual action on multiple neurotransmitter systems suggests that Idalopirdine could provide comprehensive cognitive enhancement effects.

Physical and Chemical Properties Analysis

Idalopirdine hydrochloride exhibits several physical and chemical properties:

  • Solubility: It has low solubility in water (approximately 0.000477 mg/mL), indicating challenges for oral bioavailability.
  • Log P Values: Various log P values indicate moderate lipophilicity (e.g., Log Po/w = 4.75), suggesting potential permeability across biological membranes but also possible challenges regarding solubility.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent .
Applications

Idalopirdine hydrochloride is primarily investigated for its potential applications in:

  1. Alzheimer's Disease Treatment: As an adjunct therapy to enhance cognition when used alongside established treatments like donepezil.
  2. Schizophrenia Management: Exploring its role in managing cognitive deficits associated with schizophrenia.
  3. Research Tool: Used in studies examining serotonin receptor dynamics and their implications for neuropharmacology.
Introduction to 5-HT6 Receptor Antagonism in Cognitive Disorders

Neurobiological Rationale for Targeting 5-HT6 Receptors in Alzheimer’s Disease

The serotonin 6 (5-HT6) receptor represents a critical therapeutic target for Alzheimer’s disease (AD) due to its exclusive localization within brain regions governing cognition. Unlike other serotonin receptors, 5-HT6 receptors are predominantly expressed in the central nervous system (CNS), with highest densities observed in the hippocampus, frontal cortex, entorhinal cortex, and striatum—areas intimately associated with learning, memory consolidation, and executive function [1] [6]. This anatomical specificity minimizes risks of peripheral side effects and positions 5-HT6 modulation as a precision strategy for cognitive enhancement.

AD pathology involves extensive serotonergic denervation and dysfunction across multiple neurotransmitter systems, including acetylcholine, glutamate, and monoamines [1] [6]. The 5-HT6 receptor, a G-protein coupled receptor (GPCR), exhibits complex signaling behaviors. Traditionally described as Gαs-coupled (activating adenylate cyclase and increasing cAMP), recent evidence reveals its ability to couple with Gαi/o or Gαq proteins under specific conditions, enabling multifaceted modulation of neuronal pathways [1]. Paradoxically, both agonists and antagonists demonstrate pro-cognitive effects in preclinical models, suggesting either region-specific effects or engagement of distinct downstream effectors [1] [3].

Pathophysiologically, 5-HT6 receptors interface with AD’s core mechanisms:

  • Cholinergic enhancement: Antagonists increase acetylcholine release, counteracting AD-related deficits [1] [6]
  • Tau phosphorylation regulation: Via Fyn-tyrosine kinase/ERK1/2 pathways, 5-HT6 ligands may influence neurofibrillary tangle formation [1]
  • Neurotrophic support: Agonists like LY-586713 elevate hippocampal BDNF mRNA, supporting synaptic resilience [1]

Table 1: Key Brain Regions Expressing 5-HT6 Receptors

Brain RegionReceptor DensityCognitive Function
Hippocampus (CA1-CA3)HighSpatial memory, learning
Frontal CortexHighExecutive function, attention
Entorhinal CortexModerateMemory integration
StriatumModerateProcedural memory, motivation
AmygdalaLowEmotional processing

Idalopirdine Hydrochloride: Development as a Selective 5-HT6 Receptor Antagonist

Idalopirdine hydrochloride (Lu AE58054 hydrochloride) is a potent, orally bioavailable small molecule antagonist selective for the 5-HT6 receptor. Its chemical structure comprises a fluorinated indole moiety linked to a tetrafluoropropoxybenzylamine group, yielding the molecular formula C₂₀H₂₀ClF₅N₂O and a molecular weight of 434.83 g/mol [4] [7] [10]. Pharmacodynamically, idalopirdine exhibits sub-nanomolar affinity (Ki = 0.83 nM) for human 5-HT6 receptors with >100-fold selectivity over other serotonin receptor subtypes, minimizing off-target interactions [7] [10].

Developed by Lundbeck, idalopirdine emerged from structure-activity relationship (SAR) optimization focused on enhancing brain penetrance and receptor occupancy duration. Preclinical studies demonstrated its ability to potentiate the effects of acetylcholinesterase inhibitors (AChEIs) like donepezil. In rat models, idalopirdine (1–2 mg/kg IV) amplified hippocampal gamma oscillations and elevated extracellular acetylcholine levels when co-administered with low-dose donepezil, suggesting synergistic pro-cognitive activity [2] [7]. These findings underpinned its clinical development as an adjunctive therapy for moderate AD.

Phase 2 trials (LADDER study, NCT01019421) evaluated idalopirdine (90 mg/day) combined with donepezil (10 mg/day) in 278 AD patients. At 24 weeks, idalopirdine-treated patients showed a significant improvement in Alzheimer’s Disease Assessment Scale-cognitive subscale (ADAS-cog) scores versus placebo (+1.38 placebo vs. -0.77 idalopirdine; treatment difference: -2.16 points, p=0.0040) [5] [8]. This established proof-of-concept for 5-HT6 antagonism in augmenting standard AD therapy.

Table 2: Key Properties of Idalopirdine Hydrochloride

PropertyValueMethod/Reference
Molecular Weight434.83 g/mol [4] [10]
5-HT6 Ki0.83 nM [7] [10]
Selectivity (vs. 5-HT1A)>100-fold [8]
Clinical Dose (Phase 2)90 mg/day (30 mg TID) [5]
ADAS-cog Improvement-2.16 points (vs. placebo) [5] [8]

Role of 5-HT6 Receptor Modulation in Cholinergic and Glutamatergic Neurotransmission

Idalopirdine’s cognitive-enhancing properties derive primarily from its ability to rebalance dysregulated neurotransmission in AD. The 5-HT6 receptors are postsynaptically localized on GABAergic interneurons within the hippocampus and cortex. Antagonism by idalopirdine disinhibits excitatory pathways through two primary mechanisms:

Cholinergic Facilitation:5-HT6 receptor blockade elevates acetylcholine release in the hippocampus and prefrontal cortex. Microdialysis studies demonstrate that antagonists like SB-271046 (structurally analogous to idalopirdine) increase extracellular acetylcholine by 140–160% in rodents [1] [6]. This occurs via reduced GABAergic inhibition of cholinergic neurons projecting from the basal forebrain. Behaviorally, this manifests as increased cholinergically-mediated behaviors (e.g., yawning, stretching in rats) reversible by muscarinic antagonists [1]. In idalopirdine-treated AD patients, this translates to enhanced efficacy of co-administered AChEIs like donepezil [5] [8].

Glutamatergic Modulation:Idalopirdine potentiates NMDA receptor function through indirect GABA disinhibition. Electrophysiological studies show that 5-HT6 antagonists increase NMDA-mediated currents at hippocampal CA3-CA1 synapses by suppressing GABA release from interneurons [9]. This enhances synaptic plasticity and strengthens glutamatergic signaling crucial for learning. Notably, this effect exhibits sexual dimorphism: In male mice, the GABAA antagonist bicuculline abolishes SB-271046-induced NMDA enhancement, while females show no such dependence, suggesting sex-specific circuit modulation [9].

Additionally, idalopirdine influences monoaminergic pathways:

  • Dopaminergic tuning: Modest increases in prefrontal dopamine improve working memory [6]
  • Serotonergic feedback: Agonists like WAY-181187 increase 5-HT neuron firing in dorsal raphe nuclei, while antagonists suppress it, indicating autoreceptor-like regulation [3]
  • Gamma oscillations: Idalopirdine (2 mg/kg IV) amplifies hippocampal gamma power (25–55 Hz), a biomarker of cognitive processing, particularly when combined with donepezil [7]

Table 3: Neurochemical Effects of 5-HT6 Receptor Antagonists

NeurotransmitterEffectMechanismFunctional Outcome
Acetylcholine↑ 140–160% (hippocampus)Reduced GABAergic inhibitionEnhanced attention, memory
Glutamate (NMDA)↑ synaptic currentsDisinhibition of pyramidal neuronsImproved LTP, learning
GABA↓ release from interneuronsDirect blockade on interneuron receptorsCortical disinhibition
Dopamine↑ prefrontal cortexIndirect via glutamatergic modulationWorking memory enhancement

Properties

CAS Number

467458-02-2

Product Name

Idalopirdine hydrochloride

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine;hydrochloride

Molecular Formula

C20H20ClF5N2O

Molecular Weight

434.8 g/mol

InChI

InChI=1S/C20H19F5N2O.ClH/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23;/h1-5,8-9,11,19,26-27H,6-7,10,12H2;1H

InChI Key

KXOQNPANAFXKTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Lu AE58054; Lu AE-58054; Lu AE 58054; Idalopirdine; Iladopirdine HCl; Iladopirdine hydrochloride

Canonical SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.